molecular formula C18H13N B13763985 BENZ(a)ANTHRACEN-8-AMINE CAS No. 56961-60-5

BENZ(a)ANTHRACEN-8-AMINE

Katalognummer: B13763985
CAS-Nummer: 56961-60-5
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: IKRQWWMBBZOIJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[a]anthracen-8-amine is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound consists of a benzo[a]anthracene structure with an amine group attached at the 8th position. PAHs like benzo[a]anthracene are formed during the incomplete combustion of organic materials such as fossil fuels, wood, and coal . These compounds are significant environmental pollutants due to their persistence and potential health risks.

Vorbereitungsmethoden

The synthesis of benzo[a]anthracen-8-amine typically involves multi-step organic reactions. One common method includes the nitration of benzo[a]anthracene to form benzo[a]anthracen-8-nitro, followed by reduction to yield benzo[a]anthracen-8-amine. The nitration step can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step often employs reagents such as iron powder and hydrochloric acid or catalytic hydrogenation .

Industrial production methods for benzo[a]anthracen-8-amine are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Benzo[a]anthracen-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzo[a]anthracen-8-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro precursor can be reduced to benzo[a]anthracen-8-amine using iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The amine group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives like benzo[a]anthracen-8-acetamide.

Common reagents and conditions for these reactions include strong acids, bases, and catalysts. Major products formed from these reactions include various substituted benzo[a]anthracene derivatives .

Wissenschaftliche Forschungsanwendungen

Benzo[a]anthracen-8-amine has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate the biological effects of PAHs, including their genotoxicity and carcinogenicity.

    Medicine: It serves as a model compound for studying the metabolism and detoxification of PAHs in the human body.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Wirkmechanismus

The mechanism of action of benzo[a]anthracen-8-amine involves its metabolic activation to reactive intermediates, such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound interacts with enzymes like cytochrome P450, which catalyze its oxidation and subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Benzo[a]anthracen-8-amine is similar to other PAHs, such as benzo[a]pyrene and chrysene, in terms of its structure and properties. its unique amine group at the 8th position distinguishes it from other PAHs, allowing for different chemical reactivity and biological interactions. Similar compounds include:

Eigenschaften

CAS-Nummer

56961-60-5

Molekularformel

C18H13N

Molekulargewicht

243.3 g/mol

IUPAC-Name

benzo[a]anthracen-8-amine

InChI

InChI=1S/C18H13N/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11H,19H2

InChI-Schlüssel

IKRQWWMBBZOIJO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.